molecular formula C19H24N4O2S B2788567 2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine CAS No. 1029763-68-5

2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine

Cat. No. B2788567
CAS RN: 1029763-68-5
M. Wt: 372.49
InChI Key: BEHXDKQKHXPRPQ-UHFFFAOYSA-N
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Description

The compound “2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine” is a complex organic molecule. It is related to a class of compounds that exhibit high specific affinity for histamine H1 receptor . It’s also related to a compound known as FPPT or Fluoxetine Pyrrolidinone analog.


Synthesis Analysis

The synthesis pathway for similar compounds involves reactions with various other chemical entities . For example, one method involves the reaction of 1-(4-aminophenyl)pyrrolidin-2-one with 4-(2-fluorophenyl)piperazine-1-carboxylic acid followed by acylation with 4-nitrophenyl chloroformate and reduction of the nitro group to an amino group.

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

FPMINT is a novel inhibitor of ENTs, which play a vital role in nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2. It has been shown to inhibit both ENT1 and ENT2, making it a promising candidate for modulating nucleoside transport. Notably, compound 3c, an analogue of FPMINT, demonstrated potent inhibitory effects on both ENT1 and ENT2 .

Anticancer Potential

Research suggests that FPMINT analogues exhibit cytotoxic effects on cancer cells. For instance, compounds 5a and 5e induced cell death in MCF-10A cells with IC50 values comparable to Olaparib, a known anticancer drug. These findings highlight the potential of FPMINT derivatives in cancer therapy .

Enzyme Inhibition Studies

JNJ-42226314, a compound related to FPMINT, was characterized for its activity. Enzyme assays revealed its inhibitory effects, although further studies are needed to explore its specific targets and therapeutic applications .

Synthesis of Novel Analogues

Researchers have synthesized various analogues of FPMINT, modifying different moieties. For instance, the replacement of the naphthalene moiety with a benzene moiety abolished inhibitory effects on ENT1 and ENT2. However, adding a halogen substitute to the fluorophenyl moiety next to the piperazine ring was essential for retaining inhibitory activity. Compound 3c emerged as a potent irreversible and non-competitive inhibitor .

Triazole-Thione Derivatives

The synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a triazole-thione derivative, showcases the versatility of FPMINT-based compounds. This novel compound was obtained in good yield and characterized using HRMS, IR, and NMR techniques .

properties

IUPAC Name

2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-14-11-18(22-19(21-14)23-9-3-4-10-23)25-13-17(24)20-12-15-5-7-16(26-2)8-6-15/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHXDKQKHXPRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide

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